3-(cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-21-12-14(16(20-21)23-3)15-18-19-17(22(15)2)24-11-7-10-13-8-5-4-6-9-13/h4-10,12H,11H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAULPNDEZYYIMN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below (Table 1):
Key Observations :
- Steric Impact : Bulky substituents like adamantyl () or cinnamyl may reduce solubility but improve target binding via hydrophobic interactions .
- Biological Relevance : Pyrazole-containing analogs () exhibit antioxidant activity, suggesting the target compound’s pyrazole moiety could confer similar properties .
Physicochemical Properties
Comparative data on melting points, yields, and purity (Table 2):
*Calculated using molecular formula C₁₇H₁₉N₅OS. Notes:
Q & A
How can the synthesis of 3-(cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole be optimized for higher yields?
Answer:
Synthesis optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example:
- Thiol-alkylation : Reacting 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with cinnamyl bromide in dimethylformamide (DMF) at 80°C for 6–8 hours under nitrogen.
- Catalysts : Use potassium carbonate as a base to deprotonate the thiol group, enhancing nucleophilicity.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >75% purity.
Table 1: Comparison of Reaction Conditions for Thiol-Alkylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 78 |
| NaH | THF | 60 | 12 | 65 |
| Et₃N | Acetone | 50 | 10 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
